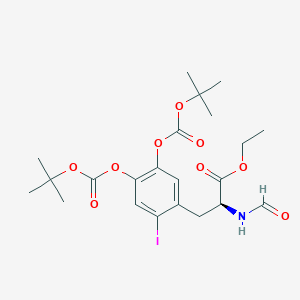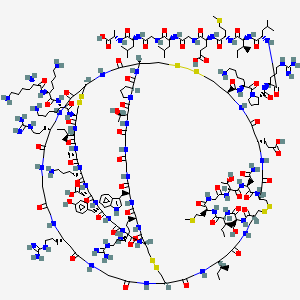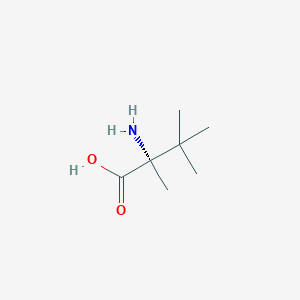
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolism and Identification
Metabolic Pathways and Detection : Promazine and its derivatives, including 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide, undergo complex metabolic pathways. For instance, in horses, promazine hydrochloride metabolites were identified, with 2-(1-hydroxyethyl)promazine sulfoxide being one of the nonconjugated metabolites. This study is crucial in understanding the drug's metabolic fate in biological systems (Dewey et al., 1981).
Pharmacological Implications : A study compared the pharmacological activities of various promazine derivatives, including chlorpromazine sulfoxide, in tests like hexobarbital sleeping time potentiation and balance maintenance on a rotating rod. The study provides insights into the pharmacological behavior of these compounds, which might be relevant in understanding their therapeutic potential or biological interactions (Posner & Hearst, 1964).
Chemical Reactions and Analysis : The photolysis of chlorpromazine sulfoxide and promazine sulfoxide, including derivatives like 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide, leads to the production of free radicals, showcasing their chemical reactivity under certain conditions. These findings are significant in understanding the chemical nature and potential applications or precautions in handling these compounds (Buettner et al., 1986).
Applications in Analytical Chemistry
Quantification Techniques : Derivative UV-spectrophotometry is proposed for the simultaneous quantification of promazine hydrochloride and its sulfoxide, showcasing a method to analyze and quantify these compounds accurately in pharmaceutical preparations (Karpińska, 2001).
Biophysical Interactions and Effects
Binding and Hydrophobicity Studies : The binding of promazine sulfoxide to bovine serum albumin was determined, providing insights into the molecular interactions and pharmacokinetics of these compounds. These findings are essential for understanding how these drugs might interact with biological systems and their distribution and efficacy in medical treatments (Krieglstein et al., 2004).
Electrochemical and Catalytic Properties : The electrochemical oxidation of various phenothiazines, including promazine, has been studied. These compounds show distinct oxidation pathways, crucial for understanding their stability, reactivity, and potential applications in various fields, including pharmaceuticals and analytical chemistry (Blankert et al., 2005).
Eigenschaften
IUPAC Name |
1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)24(19)23/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i4D,5D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRKLUFRQDNKCL-YBNXMSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N(C3=C(S2=O)C=CC(=C3)C(C)O)CCCN(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131698658 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, exo- (9CI)](/img/no-structure.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)






![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)